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Compound of Interest

Compound Name: Methanetricarboxylic acid

Cat. No.: B12073692 Get Quote

For researchers and professionals in the fields of chemistry and drug development,

understanding the history of key organic molecules provides a valuable context for

contemporary synthesis and application. Methanetricarboxylic acid, a molecule with a simple

yet intriguing structure, presents a unique case study in chemical discovery. Its history is not

one of a straightforward isolation, but rather a story told through the successful synthesis and

characterization of its more stable ester derivatives, most notably triethyl

methanetricarboxylate. The inherent instability of the free acid, which readily undergoes

decarboxylation, meant that its existence was confirmed and its chemistry explored primarily

through the work on its esters.

The Challenge of an Unstable Acid
Methanetricarboxylic acid, with three carboxylic acid groups attached to a single carbon

atom, is prone to losing a molecule of carbon dioxide to form malonic acid. This inherent

instability has made the isolation of the free acid a significant challenge, and it is not a

commercially available compound. Consequently, the scientific journey into this chemical class

began with the synthesis of its more stable ester derivatives.

Early Syntheses of Triethyl Methanetricarboxylate
The late 19th and early 20th centuries saw pioneering work in the synthesis of triethyl

methanetricarboxylate, also known as tricarbethoxymethane. These early methods laid the

groundwork for subsequent, more efficient procedures.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12073692?utm_src=pdf-interest
https://www.benchchem.com/product/b12073692?utm_src=pdf-body
https://www.benchchem.com/product/b12073692?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12073692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conrad and Guthzeit (1882): One of the earliest reported syntheses was by M. Conrad and M.

Guthzeit. Their approach involved the reaction of ethyl chloroformate with sodiomalonic ester.

This method established a foundational strategy for the formation of the C-C bond necessary to

introduce the third carboxyl group.

Bouveault (1898): L. Bouveault later investigated the reaction of ethyl chloroformate with

sodiomalonic ester, likely refining the conditions and understanding of this important

transformation.

Lund and Bjerrum (1931): A significant advancement came from the work of H. Lund and J.

Bjerrum. Their research contributed to the understanding of the reaction and led to improved

synthetic protocols.

These early explorations paved the way for more optimized and reliable synthetic methods,

such as the one detailed in Organic Syntheses.

Quantitative Data: Physical Properties of Triethyl
Methanetricarboxylate
The physical properties of triethyl methanetricarboxylate have been well-characterized over the

years. The following table summarizes key quantitative data.

Property Value Reference

Molecular Formula C₁₀H₁₆O₆ [1]

Molecular Weight 232.23 g/mol [1]

Melting Point 25-26 °C (lit.) [2]

Boiling Point 253 °C (lit.)

130 °C at 10 mmHg [3]

Density 1.095 g/mL at 25 °C (lit.) [2]

Refractive Index (n20/D) 1.424 (lit.)
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Experimental Protocols: The Lund and Voigt
Synthesis (1937)
A detailed and reliable method for the preparation of triethyl methanetricarboxylate was

submitted to Organic Syntheses by Hakon Lund and Axel Voigt, based on earlier work. This

procedure, which utilizes magnesium, provides a high-yield synthesis.

Reaction: CH₂(COOC₂H₅)₂ + C₂H₅OH + Mg → Mg(OC₂H₅)(CH(COOC₂H₅)₂) + H₂ Mg(OC₂H₅)

(CH(COOC₂H₅)₂) + ClCOOC₂H₅ → CH(COOC₂H₅)₃ + Mg(OC₂H₅)Cl

Materials:

Magnesium turnings: 25 g (1.03 gram atoms)

Absolute ethanol: 105 cc (80 g)

Carbon tetrachloride: 1 cc

Ethyl malonate: 160 g (151 cc, 1 mole)

Ethyl chloroformate: 100 cc (1.05 moles)

Dry ether: 400 cc

Dilute acetic acid

Procedure:

In a 1-liter round-bottomed flask equipped with a reflux condenser, a mixture of 25 g of

magnesium turnings, 25 cc of absolute ethanol, 1 cc of carbon tetrachloride, and 30 cc of a

mixture of 160 g of ethyl malonate and 80 cc of absolute ethanol is gently heated to initiate

the reaction, evidenced by hydrogen evolution.

The remainder of the ethyl malonate-ethanol mixture is added through the condenser at a

rate that maintains a vigorous but controlled reaction.
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After the initial reaction subsides, the flask is cooled, and 300 cc of dry ether is added. The

mixture is then heated on a steam bath to complete the formation of the magnesium salt.

The flask is removed from the steam bath, and a mixture of 100 cc of ethyl chloroformate

and 100 cc of dry ether is added from a dropping funnel at a rate that maintains vigorous

boiling.

The reaction is completed by heating on the steam bath for an additional fifteen minutes.

The resulting viscous magnesium compound is cautiously decomposed by adding a cooled

solution of 75 cc of acetic acid in 300 cc of water.

The ether layer is separated, and the aqueous layer is extracted with 100 cc of ether.

The combined ether solutions are washed with water, dried with sodium sulfate, and the

ether is distilled off.

The residue is distilled under reduced pressure. The pure tricarbethoxymethane distills at

130°C at 10 mmHg.[3]

Yield: 204–215 g (88–93% of the theoretical amount).[3] Melting Point of Product: 28–29°C.[3]

Logical Progression of Discovery
The discovery and characterization of methanetricarboxylic acid's chemistry followed a

logical progression, dictated by the compound's inherent instability.
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Initial Hypothesis:
Existence of Methanetricarboxylic Acid

Challenge:
Instability of the free acid

(Decarboxylation)

Strategic Shift:
Focus on stable derivatives (Esters)

Early Synthesis:
Triethyl Methanetricarboxylate

(Conrad & Guthzeit, 1882)

Refinement of Synthesis:
Improved methods and understanding

(Bouveault, 1898; Lund & Bjerrum, 1931)

Characterization:
Determination of physical properties

of the ester

Inference:
Confirmation of the existence and

chemistry of the methanetricarboxylate moiety
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Logical progression of the discovery of methanetricarboxylic acid's chemistry.

Synthetic Pathway of Triethyl Methanetricarboxylate
The synthesis of triethyl methanetricarboxylate from ethyl malonate involves two key steps, as

detailed in the Lund and Voigt procedure.
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Reactants

Reaction Steps

Product

Ethyl Malonate

Step 1: Formation of Magnesium Ethoxy Malonate

Magnesium Ethanol Ethyl Chloroformate

Step 2: Reaction with Ethyl Chloroformate

Triethyl Methanetricarboxylate

Click to download full resolution via product page

Simplified workflow for the synthesis of triethyl methanetricarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12073692#history-of-methanetricarboxylic-acid-
discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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